4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline
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Overview
Description
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is a useful research compound. Its molecular formula is C15H16N2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis of Dihydroquinolinones A novel method for the asymmetric synthesis of optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been developed. The process involves an intramolecular organocatalytic cyclization, resulting in dihydroquinolones with high enantioselectivity (Xiaoqian Liu & Yixin Lu, 2010).
Base-Catalyzed Tandem Cyclization A novel, one-pot reaction for synthesizing 3,4-dihydroisoquinolin-2(1H)-one derivatives is developed through base-mediated three-component reaction. This transition-metal-free process allows direct construction of the C–N and C–C bonds via tandem cyclization, demonstrating the dihydroisoquinolinones' potential as small molecular keys to natural products (Prashishkumar K. Shirsat et al., 2018).
Tandem Supramolecular Synthesis Substituted 2-aryl-2,3-dihydroquinazolin-4(1H)-ones were prepared in water under neutral conditions by the reaction of aniline, isatoic anhydride, and aldehyde mediated by β-cyclodextrin. This method demonstrates the potential for greener chemistry, utilizing water as a solvent and β-cyclodextrin for catalytic activity, which can be recovered and reused (K. Ramesh et al., 2012).
Preparation of Phosphine-Amido Hafnium and Zirconium Complexes The process involves ortho-lithiation of Aniline derivatives, followed by treatment to form Ph2P-substituted derivatives. These compounds are then reacted to afford a series of Hf and Zr complexes. X-ray crystallographic studies revealed a distorted trigonal-bipyramidal structure with benzyl moieties in equatorial positions, highlighting the potential for these complexes in catalysis and organic synthesis (S. Jun et al., 2013).
Mechanism of Action
Target of Action
It is known that isoquinoline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that isoquinoline derivatives can bind to hydrophobic pockets in enzymes, influencing their activity .
Biochemical Pathways
Isoquinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Future Directions
Biochemical Analysis
Biochemical Properties
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the enzyme aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids and prostaglandins . The interaction between this compound and AKR1C3 involves the binding of the compound to the enzyme’s active site, thereby inhibiting its activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound has been found to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with AKR1C3 results in the inhibition of the enzyme’s activity, which in turn affects the metabolism of steroids and prostaglandins . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities . At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of steroids, prostaglandins, and other biomolecules . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various tissues .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been found to localize in the nucleus, where it can interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKTIUJSLMEHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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